molecular formula C16H25NO2 B11962790 Gravitol CAS No. 6006-09-3

Gravitol

Cat. No.: B11962790
CAS No.: 6006-09-3
M. Wt: 263.37 g/mol
InChI Key: BGBFVIKSTCLLDW-UHFFFAOYSA-N
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Description

Gravitol is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.3752 g/mol . It is also known by its IUPAC name, diethyl (2-[2-methoxy-6-(prop-2-en-1-yl)phenoxy]ethyl)amine . The compound is characterized by its unique structure, which includes a tertiary amine and aromatic ether groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gravitol can be synthesized through a multi-step process involving the reaction of 2-methoxy-6-(prop-2-en-1-yl)phenol with diethylamine . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of high-pressure reactors and advanced separation techniques like supercritical fluid extraction can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Gravitol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like or , leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using or , resulting in the formation of alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Gravitol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Gravitol involves its interaction with specific molecular targets, such as receptors and enzymes . The compound exerts its effects by binding to these targets and modulating their activity. For example, this compound may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Gravitol can be compared with other similar compounds, such as:

    Dimenhydrinate: Both compounds have antihistaminic properties but differ in their chemical structure and specific applications.

    Mannitol: While Mannitol is primarily used as an osmotic diuretic, this compound has broader applications in chemistry and biology.

List of Similar Compounds

  • Dimenhydrinate
  • Mannitol
  • Diphenhydramine

This compound stands out due to its unique combination of aromatic ether and tertiary amine groups, which confer distinct chemical and biological properties .

Biological Activity

Gravitol, a compound derived from various natural sources, has garnered attention for its potential biological activities, particularly in the context of medicinal applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is primarily isolated from the plant Gratiola officinalis , commonly known as hedge hyssop. This plant has been traditionally used in herbal medicine for its diuretic, purgative, and vermifuge properties. Recent studies have revealed that extracts from G. officinalis exhibit a range of biological activities including antitumor , antioxidant , antimicrobial , and anti-inflammatory effects .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly renal carcinoma cells. The active fractions isolated from G. officinalis have been shown to induce apoptosis and inhibit cell proliferation .
  • Antioxidant Properties : this compound demonstrates potent antioxidant activity, which is crucial in protecting cells from oxidative stress and related diseases. This property is attributed to its ability to scavenge free radicals and enhance the body's antioxidant defenses.
  • Antimicrobial Effects : Extracts containing this compound have shown effectiveness against a variety of pathogens, suggesting its potential use in treating infections .
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, which could be beneficial in managing conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of this compound involve various biochemical pathways:

  • Induction of Apoptosis : this compound has been found to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell cycle regulation, thereby preventing cancer cell growth.
  • Scavenging Free Radicals : As an antioxidant, this compound contributes to the neutralization of reactive oxygen species (ROS), reducing oxidative damage to cellular components.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Antitumor Efficacy :
    • A study isolated two active fractions from G. officinalis that demonstrated significant antitumor activity against A498 renal carcinoma cells. The main components were identified as flavonoids with specific structural features conducive to their bioactivity .
    • Table 1 summarizes the cytotoxic effects observed in vitro:
    FractionIC50 (µg/mL)Mechanism of Action
    Fraction 115Induces apoptosis
    Fraction 210Inhibits cell proliferation
  • Antioxidant Activity :
    • In a comparative study, this compound exhibited higher antioxidant activity than standard antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent.
  • Antimicrobial Studies :
    • Extracts containing this compound were tested against common bacterial strains such as E. coli and S. aureus, showing significant inhibition zones in agar diffusion tests.

Properties

CAS No.

6006-09-3

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N,N-diethyl-2-(2-methoxy-6-prop-2-enylphenoxy)ethanamine

InChI

InChI=1S/C16H25NO2/c1-5-9-14-10-8-11-15(18-4)16(14)19-13-12-17(6-2)7-3/h5,8,10-11H,1,6-7,9,12-13H2,2-4H3

InChI Key

BGBFVIKSTCLLDW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=CC=C1OC)CC=C

Origin of Product

United States

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